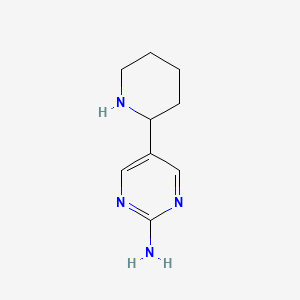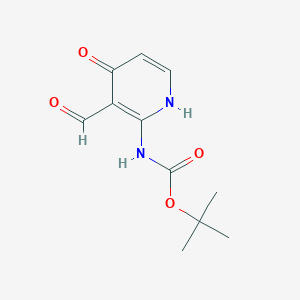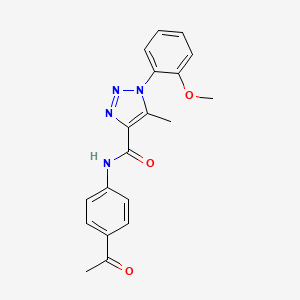![molecular formula C10H11F2NO2 B2922548 [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine CAS No. 1349719-21-6](/img/structure/B2922548.png)
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine” is a chemical compound with the CAS number 1349719-21-6 . It is used for research purposes and is often used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2NO2 . The InChI code is 1S/C10H13NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2 . This indicates the atomic composition and structure of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 215.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.Applications De Recherche Scientifique
Catalytic Applications of Palladacycles
Palladacycles derived from phenylmethanamine derivatives, including those involving complexation with palladium, have been synthesized and evaluated for their catalytic applications. For example, unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic processes while remaining in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have demonstrated significant photocytotoxicity under red light exposure, presenting potential applications in cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Transfer Hydrogenation Reactions
Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have been employed in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values. These findings indicate potential applications in synthetic chemistry and industrial processes (Karabuğa et al., 2015).
Antidepressant-like Activity
Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine have been explored as serotonin 5-HT1A receptor-biased agonists, showing potential for antidepressant drug development due to their high selectivity and robust antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new compounds derived from phenylmethanamine derivatives for various applications, including optical materials, polymers, and more. For instance, novel fluorinated aromatic diamines have been synthesized for the development of fluorine-containing polyimides with excellent thermal stability, mechanical properties, and low dielectric constants, indicating potential use in electronic and optical materials (Yin et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3,5-difluoro-4-(oxetan-3-yloxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,3-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKPZHLOBSEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2F)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)


![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)
![2-Chloro-N-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B2922479.png)

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)
![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)